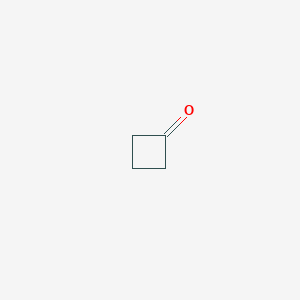

Cyclobutanone

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclobutanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c5-4-2-1-3-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQSVMDWKBRBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061592 | |

| Record name | Cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | Cyclobutanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

43.0 [mmHg] | |

| Record name | Cyclobutanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1191-95-3 | |

| Record name | Cyclobutanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOBUTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobutanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PF2SH405U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Cyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutanone, a four-membered cyclic ketone, represents a fundamental scaffold in organic chemistry and is a key structural motif in numerous biologically active molecules and natural products. Its inherent ring strain and unique conformational properties significantly influence its reactivity and molecular recognition capabilities. A precise understanding of its three-dimensional structure, including bond lengths, bond angles, and ring conformation, is paramount for accurate molecular modeling, structure-based drug design, and the prediction of its chemical behavior. This technical guide provides a comprehensive overview of the molecular geometry of this compound, drawing upon key experimental and computational studies.

Molecular Geometry and Conformation

The molecular structure of this compound is characterized by a non-planar, or "puckered," four-membered ring. This puckering is a consequence of the molecule relieving torsional strain that would be present in a planar conformation. The equilibrium geometry is of C(_s) symmetry. The puckering motion is governed by a double-minimum potential energy function, with a barrier to the planar conformation.

Bond Lengths

The bond lengths in this compound have been determined with high precision through microwave spectroscopy and corroborated by computational methods. The key bond distances are summarized in the table below. Of note are the C-C bond lengths within the strained four-membered ring, which differ from those in acyclic alkanes.

Bond Angles

The internal bond angles of the this compound ring deviate significantly from the ideal sp

3Dihedral Angle of Puckering

A critical parameter defining the non-planar structure of this compound is the ring-puckering dihedral angle. This angle describes the fold in the ring. Computational studies have provided a clear value for this angle, which is essential for accurately representing the 3D structure of the molecule.

Quantitative Structural Data

The following tables summarize the key structural parameters of this compound, compiled from experimental and computational studies.

| Parameter | Value (Å) | Method | Reference |

| r(C=O) | 1.180 (Assumed) | Microwave Spectroscopy | [1] |

| r(C1-C2) | 1.527 ± 0.003 | Microwave Spectroscopy | [1] |

| r(C2-C3) | 1.556 ± 0.001 | Microwave Spectroscopy | [1] |

| r(C-H(\alpha)) (axial) | 1.093 | Computational (Cyclobutane) | [2] |

| r(C-H(\beta)) (equatorial) | 1.091 | Computational (Cyclobutane) | [2] |

| Table 1: Bond Lengths of this compound. Note: C-H bond lengths are from a high-level computational study on cyclobutane (B1203170) and are considered a close approximation for this compound. |

| Parameter | Value (°) | Method | Reference |

| ∠C2-C1-C2' | 93.1 ± 0.3 | Microwave Spectroscopy | [1] |

| ∠C1-C2-C3 | 88.0 ± 0.3 | Microwave Spectroscopy | [1] |

| ∠C2-C3-C2' | 90.9 ± 0.2 | Microwave Spectroscopy | [1] |

| ∠H(\alpha)-C-H(\beta) | 109.15 | Computational (Cyclobutane) | [2] |

| Ring Puckering Angle (θ) | 19.8 | Computational | [3] |

| Table 2: Bond Angles and Dihedral Angle of this compound. Note: H-C-H angle is from a high-level computational study on cyclobutane. |

Experimental Protocols

The determination of the precise molecular geometry of this compound has been achieved through sophisticated experimental techniques, primarily microwave spectroscopy and gas-phase electron diffraction.

Microwave Spectroscopy

The seminal work by Scharpen and Laurie provided the first detailed structural parameters of the this compound ring.[1]

-

Methodology: A conventional microwave spectrometer employing 100-kHz square-wave Stark modulation was used to observe the rotational spectra of this compound and its

C isotopologues. To enhance sensitivity for observing higher energy vibrational states and isotopologues in natural abundance, phase-stabilized klystrons were utilized.13 -

Sample Conditions: The sample cell was cooled with dry ice for most of the measurements, resulting in an apparent vapor pressure of a few microns.[1] At this temperature, pressure broadening was minimized, allowing for high-resolution spectra.

-

Data Analysis: The rotational constants (A, B, and C) were determined from the frequencies of the assigned rotational transitions. By analyzing the spectra of the parent molecule and its three single-substituted

C species, a precise substitution structure for the carbon skeleton was calculated. The dipole moment was determined from the Stark effect on the rotational transitions.13

Gas-Phase Electron Diffraction

More recent studies, particularly those involving ultrafast electron diffraction, have provided further insights into the structure of this compound, primarily in the context of photochemical dynamics. However, these experiments also provide information about the ground-state structure.

-

Methodology: In a typical gas-phase electron diffraction experiment, a molecular beam of this compound is crossed with a high-energy electron beam. The scattered electrons create a diffraction pattern that is dependent on the internuclear distances in the molecule.

-

Data Analysis: The diffraction pattern is analyzed to generate a radial distribution function, from which the bond lengths, bond angles, and torsional angles can be derived. These experiments provide a thermally averaged structure.

Logical Relationships and Structural Representation

The puckered nature of the this compound ring is a central feature of its molecular geometry. The relationship between the planar and puckered conformations can be visualized as a double-well potential energy surface.

Figure 1: A diagram illustrating the potential energy relationship between the puckered (equilibrium) and planar (transition state) conformations of the this compound ring.

The puckered geometry of this compound can be represented with the following structural diagram, which highlights the key bond angles and the out-of-plane nature of the ring.

Figure 2: A schematic representation of the this compound heavy-atom skeleton with key experimentally determined bond angles and the computationally determined puckering angle.

Conclusion

The molecular geometry of this compound is well-defined by a puckered four-membered ring with C(_s) symmetry. The bond lengths and angles are significantly influenced by ring strain, deviating from standard values for acyclic molecules. The quantitative data presented in this guide, derived from a combination of microwave spectroscopy and computational studies, provide a robust foundation for researchers in molecular modeling, medicinal chemistry, and materials science. A thorough understanding of this fundamental structure is essential for predicting the molecule's interactions and reactivity in complex chemical and biological systems.

References

[1] Scharpen, L. H., & Laurie, V. W. (1968). Microwave Spectrum, Ring-Puckering Potential Function, Ring Structure, and Dipole Moment of this compound. The Journal of Chemical Physics, 49(5), 221–227. [2] Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635-642. [3] The optimized Cs and C2v ground-state structures of this compound with the atom numbering used throughout this paper. The angle shown on the Cs structure is the ring-puckering angle calculated at the CCSD/6-311++G** level of theory. ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

References

cyclobutanone synthesis from diethyl malonate

An In-depth Technical Guide to the Synthesis of Cyclobutanone from Diethyl Malonate

Abstract

This technical guide provides a comprehensive overview of the multi-step synthesis of this compound, commencing from the versatile building block, diethyl malonate. The synthesis leverages the principles of the malonic ester synthesis for the formation of a cyclobutane (B1203170) ring, followed by subsequent hydrolysis and decarboxylation to yield an intermediate, which is then converted to the target ketone. This document furnishes detailed experimental protocols, presents quantitative data in structured tables for clarity, and includes visualizations of the reaction pathway and experimental workflow to facilitate a deeper understanding of the process. The methodologies described are based on established and reliable procedures documented in chemical literature.

Introduction

Diethyl malonate is a cornerstone reagent in organic synthesis, primarily utilized for its active methylene (B1212753) group which can be readily deprotonated to form a resonance-stabilized enolate.[1] This reactivity makes it an excellent nucleophile for the formation of carbon-carbon bonds, particularly in the synthesis of carboxylic acids and cyclic compounds.[1][2] The cyclobutane moiety, while less common than five- or six-membered rings, is a significant structural motif in numerous biologically active molecules and natural products, making its efficient synthesis a topic of considerable interest.

This guide details a robust, multi-step pathway for the synthesis of this compound starting from diethyl malonate. The overall process can be divided into two primary stages:

-

Formation of the Cyclobutane Ring: Synthesis of diethyl 1,1-cyclobutanedicarboxylate via the Perkin alicyclic synthesis, which involves the reaction of diethyl malonate with a 1,3-dihalopropane.[2]

-

Conversion to this compound: A two-step process involving the hydrolysis and subsequent decarboxylation of the diester to form cyclobutanecarboxylic acid, followed by its conversion to the target ketone, this compound.

Overall Synthetic Pathway

The synthesis proceeds through the following key intermediates:

-

Diethyl Malonate → (Reacts with 1,3-dihalopropane) → Diethyl 1,1-cyclobutanedicarboxylate

-

Diethyl 1,1-cyclobutanedicarboxylate → (Hydrolysis & Decarboxylation) → Cyclobutanecarboxylic Acid

-

Cyclobutanecarboxylic Acid → (Conversion) → This compound

Below is a visualization of the core reaction mechanism for the formation of the cyclobutane ring.

Caption: Reaction mechanism for the formation of diethyl 1,1-cyclobutanedicarboxylate.

Stage 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

This stage involves the alkylation of diethyl sodiomalonate with a suitable three-carbon electrophile, such as 1,3-dibromopropane (B121459) or 1-bromo-3-chloropropane, to induce ring formation.[3][4] The procedure outlined here is adapted from a well-established Organic Syntheses protocol.[3]

Experimental Protocol

Materials and Equipment:

-

5-L three-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser with a calcium chloride drying tube

-

Inlet tube for solution addition

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

Reagents and Quantities:

| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume | Density (g/mL) | Notes |

| Sodium | 22.99 | 6.0 | 138 g | - | Freshly cut into small pieces. |

| Absolute Ethanol (B145695) | 46.07 | - | 2.5 L | 0.789 | Must be anhydrous. |

| Diethyl Malonate | 160.17 | 3.0 | 480 g | 1.055 | Purity: b.p. 95.2-95.8°C/14 mm.[3] |

| 1-Bromo-3-chloropropane | 157.44 | 3.0 | 472 g | 1.59 | Purity: b.p. 141-142°C/755 mm.[3] |

| Diethyl Ether | 74.12 | - | ~1.5 L | 0.713 | For extraction. |

| Anhydrous Sodium Sulfate | 142.04 | - | 100 g | - | For drying. |

| Saturated Salt Solution | - | - | 50 mL | - | For washing. |

| Cold Water | 18.02 | - | 900 mL | 1.000 | For workup. |

Procedure:

-

Preparation of Sodium Ethoxide: In a 5-L round-bottomed flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by cautiously adding 138 g (6.0 g atoms) of sodium to 2.5 L of absolute ethanol. Maintain anhydrous conditions throughout.[3]

-

Reaction Setup: In a separate 5-L three-necked flask equipped with a stirrer, reflux condenser, and addition inlet, mix 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of 1-bromo-3-chloropropane.[3]

-

Cyclization Reaction: Heat the diethyl malonate mixture to 80°C and stir vigorously. Slowly add the prepared sodium ethoxide solution via the inlet tube. The rate of addition should be controlled to maintain a smooth reflux. The addition typically takes about 1.5 hours.[3]

-

Reflux: After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes.[3]

-

Solvent Removal: Remove the ethanol by distillation. Continuous stirring is crucial during this step to prevent bumping. Approximately 90-95% of the alcohol can be recovered.[3]

-

Workup and Extraction: Cool the reaction mixture and add 900 mL of cold water to dissolve the sodium halide salts. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with three 500-mL portions of diethyl ether.[3]

-

Drying and Concentration: Combine the organic layer and the ether extracts. Wash with 50 mL of saturated salt solution and dry over 100 g of anhydrous sodium sulfate. Filter the solution and remove the ether by distillation on a steam bath.[3]

-

Purification: Distill the residue (weighing 600–625 g) under reduced pressure through a short Vigreux column. Collect the fraction boiling at 91–96°C/4 mm.[3]

Expected Yield and Product Characteristics

| Parameter | Value | Reference |

| Yield | 320–330 g (53–55%) | [3] |

| Boiling Point | 91–96°C / 4 mmHg | [3] |

| Boiling Point (lit.) | 104-105°C / 12 mmHg | [5] |

| Density (d²⁵₂₀) | 1.042–1.044 g/mL | [3] |

| Refractive Index (n²⁵D) | 1.433–1.434 | [3] |

| Appearance | Colorless Oil | [5] |

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis of diethyl 1,1-cyclobutanedicarboxylate.

Stage 2: Conversion to this compound

This stage involves the transformation of the intermediate diester into the final ketone product. It is a two-step process.

Step 2a: Hydrolysis and Decarboxylation to Cyclobutanecarboxylic Acid

The diethyl 1,1-cyclobutanedicarboxylate is first hydrolyzed to the corresponding dicarboxylic acid, which is then heated to induce decarboxylation, yielding cyclobutanecarboxylic acid.[3][6]

Experimental Protocol (Conceptual):

-

Saponification (Hydrolysis): Reflux diethyl 1,1-cyclobutanedicarboxylate with an excess of aqueous base (e.g., sodium hydroxide (B78521) or potassium hydroxide) until the hydrolysis is complete (indicated by the disappearance of the organic layer).

-

Acidification: Cool the reaction mixture and carefully acidify with a strong mineral acid (e.g., HCl or H₂SO₄) to precipitate the cyclobutane-1,1-dicarboxylic acid.

-

Isolation: Collect the solid dicarboxylic acid by filtration, wash with cold water, and dry.

-

Decarboxylation: Heat the dry cyclobutane-1,1-dicarboxylic acid gently above its melting point. Carbon dioxide will evolve, and the reaction is complete when gas evolution ceases. The remaining liquid is cyclobutanecarboxylic acid.

-

Purification: The crude cyclobutanecarboxylic acid can be purified by distillation.

An 80% yield for the hydrolysis and decarboxylation of the fair-purity diester has been reported.[3]

Step 2b: Conversion of Cyclobutanecarboxylic Acid to this compound

The conversion of a carboxylic acid to a ketone is a standard transformation in organic chemistry, though no specific protocol for this exact conversion was found in the initial literature survey. Plausible synthetic routes include:

-

Via Organometallic Reagents: Convert the carboxylic acid to an acid chloride (using thionyl chloride or oxalyl chloride). The resulting cyclobutanecarbonyl chloride can then be reacted with an organocadmium reagent (e.g., dimethylcadmium) or a Gilman reagent (e.g., lithium dimethylcuprate) to yield this compound. This method is generally effective for preventing over-addition to form a tertiary alcohol.

-

Pyrolysis of a Carboxylate Salt: Convert the cyclobutanecarboxylic acid into its calcium or barium salt. Pyrolysis (strong heating) of the dry calcium cyclobutanecarboxylate (B8599542) salt would yield calcium carbonate and this compound.

These represent standard, textbook methodologies for this type of transformation. The selection of the specific route would depend on the available reagents, scale, and desired purity. It is important to note that other syntheses of this compound often start from different precursors, such as the rearrangement of cyclopropylcarbinol or the reaction of diazomethane (B1218177) with ketene.[7]

Conclusion

The synthesis of this compound from diethyl malonate is a classic example of applying the malonic ester synthesis to create cyclic structures. The initial formation of diethyl 1,1-cyclobutanedicarboxylate is a well-documented and high-yielding process. Subsequent conversion to the target ketone, this compound, requires a two-step sequence of hydrolysis/decarboxylation followed by a standard carboxylic acid-to-ketone transformation. This guide provides researchers with the fundamental protocols and data necessary to undertake this valuable synthetic route.

References

- 1. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. docenti.unina.it [docenti.unina.it]

- 5. Diethyl 1,1-cyclobutanedicarboxylate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of Cyclobutanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for cyclobutanone, a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ) in ppm | Multiplicity |

| α-CH₂ (to C=O) | ~3.0 | Triplet |

| β-CH₂ | ~2.0 | Quintet |

Note: Chemical shifts can vary slightly depending on the solvent used.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O | ~208 |

| α-CH₂ | ~46 |

| β-CH₂ | ~13 |

Note: Chemical shifts can vary slightly depending on the solvent used.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | ~1785 | Strong |

| C-H Stretch (alkane) | ~2900-3000 | Medium-Strong |

The high wavenumber for the carbonyl stretch is characteristic of a strained four-membered ring system.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound helps to confirm its molecular formula and provides clues about its structure.

Table 4: Key Mass Spectrometry Peaks for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 70 | High | [M]⁺ (Molecular Ion) |

| 42 | High | [C₂H₂O]⁺ |

| 41 | Moderate | [C₃H₅]⁺ |

| 28 | High | [C₂H₄]⁺ |

Experimental Protocols

The following are detailed, representative methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[3][4] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed.

-

Key parameters include a 30-45° pulse angle, a spectral width of approximately 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for each unique carbon atom.

-

A wider spectral width (e.g., 0-220 ppm) is used.

-

A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[5]

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained neat (without a solvent). A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[6]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is collected first.

-

The sample is then placed in the spectrometer's sample compartment.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: this compound, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection.[7]

-

Ionization: Electron Impact (EI) ionization is a common method used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[8]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other detector measures the abundance of each ion.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate key experimental and logical workflows related to the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Key fragmentation pathways of this compound in mass spectrometry.

References

The Strained Ring: An In-depth Technical Guide to the Reactivity and Properties of Cyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Cyclobutanone, a seemingly simple four-membered cyclic ketone, holds a significant position in the landscape of organic chemistry and drug discovery. Its inherent ring strain, a consequence of distorted bond angles and eclipsing interactions, imbues it with a unique and powerful reactivity profile. This guide provides a comprehensive technical overview of the core principles governing this compound's behavior, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanistic pathways that drive its transformations. Understanding these fundamentals is crucial for leveraging this versatile building block in the synthesis of complex molecular architectures and novel therapeutic agents.

The Energetic Landscape: Quantifying Ring Strain

The defining characteristic of this compound is its substantial ring strain, which is significantly higher than that of its larger cycloalkanone counterparts. This strain energy, primarily a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions of adjacent C-H bonds), is the primary driver of its enhanced reactivity.

The total strain energy of this compound is approximately 120 kJ/mol (28.7 kcal/mol)[1]. This value can be derived from thermochemical data, such as the heat of combustion and enthalpy of formation, by comparing the experimental values to those of a hypothetical "strain-free" reference molecule.

| Property | Value | Unit | Reference |

| Enthalpy of Formation (gas, 298.15 K) | -101.0 ± 1.0 | kJ/mol | --INVALID-LINK-- |

| Enthalpy of Combustion (liquid, 298.15 K) | -2355.0 ± 1.5 | kJ/mol | --INVALID-LINK-- |

| Ring Strain Energy (calculated) | ~120 | kJ/mol | [1] |

| Ring Strain Energy (calculated) | ~28.7 | kcal/mol | [1] |

Comparison of Ring Strain in Cycloalkanones:

| Cycloalkanone | Ring Strain Energy (kcal/mol) |

| Cyclopropanone | ~43 |

| This compound | ~28.7 |

| Cyclopentanone | ~6.9 |

| Cyclohexanone (B45756) | ~2.6 |

Note: Values for cyclopropanone, cyclopentanone, and cyclohexanone are approximate and for comparative purposes.

Reactivity Driven by Strain Release

The high ring strain of this compound makes it susceptible to a variety of reactions that lead to more stable, less strained products. These transformations are of significant interest in synthetic chemistry.

Thermal Decomposition

At elevated temperatures, this compound undergoes a [2+2] cycloelimination reaction to yield ethylene (B1197577) and ketene (B1206846) as the major products[2][3]. A minor, parallel pathway results in the formation of cyclopropane (B1198618) and carbon monoxide[4][5].

-

Major Pathway: (CH₂)₃CO → CH₂=CH₂ + CH₂=C=O

-

Minor Pathway: (CH₂)₃CO → cyclo-C₃H₆ + CO

| Reaction Pathway | Activation Energy (Ea) | Arrhenius A-factor | Reference |

| Ethylene + Ketene | 52 kcal/mol | 4.2 x 10¹⁴ s⁻¹ | [6] |

| Cyclopropane + CO | 58.3 kcal/mol | 6.3 x 10¹⁵ s⁻¹ | [6] |

A typical experimental setup for studying the gas-phase thermal decomposition of this compound involves a static pyrolysis system.

-

Apparatus: A quartz reaction vessel of known volume is housed in a furnace capable of maintaining a constant temperature (e.g., 350-400 °C). The vessel is connected to a vacuum line, a pressure gauge (e.g., a capacitance manometer), and a system for introducing the reactant and collecting products. Product analysis is typically performed by gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID).

-

Procedure: a. The reaction vessel is evacuated to a high vacuum. b. A known pressure of this compound vapor is introduced into the heated vessel. c. The reaction is allowed to proceed for a specific time. d. The reaction is quenched by rapidly cooling the vessel or by expanding the gaseous mixture into a collection volume at room temperature. e. The product mixture is analyzed by GC to identify and quantify the products (ethylene, ketene, cyclopropane, and carbon monoxide). f. Rate constants are determined by monitoring the disappearance of the reactant or the appearance of products as a function of time at different temperatures. An Arrhenius plot is then constructed to determine the activation energy and pre-exponential factor.

Photochemical Reactions: The Norrish Type I Cleavage

Upon absorption of ultraviolet (UV) light, this compound undergoes a Norrish Type I reaction, which involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds to form a biradical intermediate[7][8][9]. This process is particularly efficient for this compound because the cleavage of the C-C bond helps to alleviate the ring strain in the excited state[1].

The initially formed biradical can then undergo several competing secondary reactions:

-

Decarbonylation to form a trimethylene biradical, which can then cyclize to form cyclopropane or undergo hydrogen abstraction to yield propene.

-

Intramolecular disproportionation to form ketene and ethylene.

-

Ring closure to regenerate the starting this compound.

The ratio of these products is highly dependent on the excitation wavelength and the reaction phase (gas vs. solution)[1][10].

| Excitation Wavelength (nm) | Product Ratio (C3:C2) | Reference |

| 326 | 2.0 | [1] |

| 313 | 0.5 | [1] |

| 248 | 0.8 | [1] |

-

Apparatus: A solution of this compound in a photochemically inert solvent (e.g., cyclohexane, acetonitrile) is placed in a quartz reaction vessel. The solution is irradiated using a photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp) and appropriate filters to select the desired wavelength range. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen.

-

Procedure: a. A solution of this compound of known concentration is prepared in the chosen solvent. b. The solution is degassed by bubbling with an inert gas or by several freeze-pump-thaw cycles. c. The solution is irradiated for a set period, often with stirring to ensure uniform exposure to the light source. d. Aliquots of the reaction mixture can be taken at different time intervals for analysis. e. Product identification and quantification are performed using techniques such as GC-MS and NMR spectroscopy. Quantum yields are determined using a chemical actinometer to measure the photon flux.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic reaction in which a ketone is converted to an ester (or a cyclic ketone to a lactone) using a peroxyacid as the oxidant[11][12][13]. This compound readily undergoes this reaction to form γ-butyrolactone, a valuable synthetic intermediate. The reaction proceeds with retention of stereochemistry at the migrating carbon center[14].

-

Reagents and Apparatus:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA) or another suitable peroxyacid

-

A chlorinated solvent such as dichloromethane (B109758) (DCM) or chloroform

-

A buffer, such as sodium bicarbonate, to neutralize the carboxylic acid byproduct

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, separatory funnel)

-

-

Procedure: a. This compound is dissolved in the chosen solvent in a round-bottom flask, and the solution is cooled in an ice bath. b. A solution of the peroxyacid in the same solvent is added dropwise to the stirred this compound solution. c. The reaction mixture is stirred at a low temperature (e.g., 0 °C to room temperature) for a period of time (typically several hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC) or GC. d. Upon completion, the reaction is quenched by the addition of a reducing agent (e.g., aqueous sodium sulfite) to destroy any excess peroxyacid. e. The mixture is washed with a basic solution (e.g., saturated aqueous sodium bicarbonate) to remove the carboxylic acid byproduct. f. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. g. The resulting crude γ-butyrolactone can be purified by distillation or column chromatography.

Visualizing the Mechanisms

Norrish Type I Reaction Pathway

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Norrish reaction - Wikipedia [en.wikipedia.org]

- 8. kvmwai.edu.in [kvmwai.edu.in]

- 9. d-nb.info [d-nb.info]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 12. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

physical properties of cyclobutanone (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of cyclobutanone, specifically its boiling point and density. The information herein is compiled for use by researchers, scientists, and professionals in drug development who require accurate physical data and standardized experimental protocols.

Core Physical Properties

This compound, with the molecular formula (CH₂)₃CO, is a four-membered cyclic ketone. It exists as a colorless, volatile liquid at room temperature.[1] Accurate knowledge of its physical properties, such as boiling point and density, is crucial for its application in organic synthesis and as a building block in the development of novel pharmaceutical compounds.

Data Presentation

The following table summarizes the reported values for the boiling point and density of this compound from various sources. It is important to note the temperature at which density measurements were taken, as this property is temperature-dependent.

| Physical Property | Value | Conditions |

| Boiling Point | 99 °C | at standard atmospheric pressure |

| 99.75 °C | at standard atmospheric pressure[1] | |

| Density | 0.9547 g/cm³ | at 0 °C[1] |

| 0.938 g/mL | at 25 °C[2][3][4] | |

| 0.930 g/mL | Not specified | |

| 0.93 g/mL | Not specified[5] |

Experimental Protocols

The determination of the boiling point and density of a liquid compound like this compound requires precise and standardized experimental procedures. The following sections detail common methodologies for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] Several methods can be employed, with the choice often depending on the quantity of the sample available.

1. Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes (less than 0.5 mL).[3]

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil (e.g., mineral oil), and a heat source.

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the this compound sample.

-

The test tube assembly is attached to a thermometer and placed in a Thiele tube containing heating oil, ensuring the sample is immersed.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is then discontinued. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.[3]

-

2. Simple Distillation Method

For larger sample volumes (at least 5 mL), a simple distillation setup can be used to determine the boiling point.[2][3]

-

Apparatus: Distilling flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

The this compound sample and a few boiling chips are placed in the distilling flask.

-

The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

The flask is heated, and the liquid is brought to a boil.

-

The temperature is recorded when the vapor temperature stabilizes, and a steady rate of distillation is observed. This stable temperature is the boiling point. It is also advisable to record the barometric pressure.[2]

-

Determination of Density

Density is defined as the mass per unit volume of a substance.[6] For liquids, this can be determined using several methods.

1. Pycnometry (Density Bottle Method)

This is a highly accurate method for determining the density of liquids.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, and a constant temperature bath.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with distilled water of a known density at a specific temperature and weighed to determine the volume of the pycnometer.

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The filled pycnometer is brought to the desired temperature in a constant temperature bath, ensuring the liquid level is at the capillary mark.

-

The mass of the pycnometer filled with this compound is measured.

-

The density of this compound is calculated using the formula: Density = (Mass of this compound) / (Volume of pycnometer)

-

2. Digital Density Meter (Oscillating U-tube Method)

This is a modern and rapid method for density determination, as described in ASTM D4052.[6][7][8]

-

Apparatus: Digital density meter with an oscillating U-tube.

-

Procedure:

-

A small volume of the this compound sample is injected into the oscillating U-tube of the density meter.

-

The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.

-

The density is then calculated by the instrument based on its calibration data. This method is fast, requires a small sample volume, and provides high accuracy.[6]

-

Logical Relationships of Physical Properties

The physical properties of a compound are intrinsically linked to its molecular structure and the intermolecular forces present. The following diagram illustrates the relationship between the key physical properties of this compound discussed in this guide.

Caption: Logical flow from influencing factors to physical properties and their experimental determination.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. knowledge.reagecon.com [knowledge.reagecon.com]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

Quantum Chemical Calculations for Cyclobutanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyclobutanone, a strained four-membered cyclic ketone, presents a fascinating case study for quantum chemical calculations due to its unique structural and photochemical properties. Its rigid framework and the interplay of ring strain with electronic excitations make it an important model system for understanding complex photochemical reactions. This guide provides a comprehensive overview of the theoretical approaches used to investigate the electronic structure, conformational landscape, and photodissociation dynamics of this compound, with a focus on methodologies and quantitative data relevant to advanced research and drug development.

Ground State Geometry and Conformational Analysis

The ground state of this compound is characterized by a non-planar, puckered ring structure. This puckering is a compromise between the angle strain inherent in a four-membered ring and the torsional strain that would be maximized in a planar conformation.[1][2] The degree of puckering and the energy barrier to ring inversion are key parameters that can be determined with high accuracy using computational methods.

Ring Puckering and Inversion Barrier

Quantum chemical calculations have been instrumental in quantifying the geometry of this compound. The ring-puckering angle, defined as the dihedral angle between the C1-C2-C4 and C2-C3-C4 planes, is a critical parameter.[1] Different levels of theory and basis sets yield slightly different values for this angle and the barrier to planarization.

Table 1: Calculated Ground State Geometrical Parameters and Ring Inversion Barrier of this compound

| Method/Basis Set | Ring Puckering Angle (°) | C=O Bond Length (Å) | Barrier to Planarity (cm⁻¹) | Reference |

| CCSD/6-311++G | 171.7 (dihedral) | - | - | [3] |

| MP2/6-311++G | 15.7 (deviation from planarity) | - | 196.7 | [4] |

| B3LYP/6-311++G** | 5.0 (deviation from planarity) | - | - | [4] |

Note: The ring puckering angle in the first entry is defined differently from the deviation from planarity in the subsequent entries.

Electronic Excitations and Photochemistry

The photochemistry of this compound is rich and has been extensively studied through both experimental and theoretical means. Upon photoexcitation, this compound can undergo several competing reaction pathways, including decarbonylation (to form CO and cyclopropane (B1198618) or propene), cycloelimination (to produce ketene (B1206846) and ethylene), and ring expansion (to form an oxacarbene).[5][6] The outcome of these reactions is highly dependent on the initial excited state and the subsequent non-adiabatic dynamics.

Vertical Excitation Energies

Accurate calculation of vertical excitation energies is crucial for understanding the absorption spectrum and the initial steps of the photochemistry. Various high-level quantum chemical methods have been employed to this end, with results often benchmarked against experimental data.[7][8][9]

Table 2: Calculated Vertical Excitation Energies (in eV) and Oscillator Strengths (f) for this compound

| State | Character | SA(4/4)-CAS(8,8)/aug-cc-pvdz | MS(6)-CASPT2(8,11)/aug-cc-pVDZ | TD-B3LYP-D3/6-31+G** | Experimental |

| S₁ | n → π | 4.41 (0.000) | 4.28 (0.000) | 4.31 (0.000) | 4.43 |

| S₂ | n → 3s | 6.22 (0.024) | 6.13 (0.024) | 5.95 (0.023) | 6.02 |

| S₃ | π → π | 7.50 (0.000) | 7.50 (0.000) | 7.23 (0.000) | - |

| S₄ | n → 3p | 7.74 (0.001) | 7.70 (0.001) | 7.41 (0.001) | - |

| S₅ | n → 3p | 7.82 (0.001) | 7.78 (0.001) | 7.52 (0.001) | - |

Photodissociation Dynamics

Understanding the time evolution of photoexcited this compound requires sophisticated dynamics simulations that can account for non-adiabatic transitions between multiple electronic states.[10][11] Methods such as trajectory surface hopping (TSH), ab initio multiple spawning (AIMS), and multi-configuration time-dependent Hartree (MCTDH) have been applied to model these complex processes.[5][12][13]

Recent studies have focused on the dynamics following excitation to the S₂ (n → 3s) state.[3][14][15] These simulations show a rapid internal conversion from S₂ to the S₁ (n → π*) state within the first 500 femtoseconds.[10][11] Subsequent dynamics on the S₁ surface can lead to C-C bond cleavage and the formation of various photoproducts.[6][16] The lifetime of the S₁ state has been computationally estimated to be around 484.0 fs.[5][6]

Computational Methodologies

A variety of quantum chemical methods are employed to study this compound, each with its own strengths and computational cost.

Ground State Calculations

For ground-state properties like geometry and vibrational frequencies, Density Functional Theory (DFT) with hybrid functionals such as B3LYP and Møller-Plesset perturbation theory (MP2) are commonly used.[4][16] For higher accuracy, coupled-cluster methods like CCSD(T) are the gold standard.[3]

Excited State Calculations

The description of electronically excited states often requires more advanced methods. Time-Dependent DFT (TD-DFT) is a computationally efficient method for calculating excitation energies.[15][17] However, for a more accurate description of the potential energy surfaces and non-adiabatic couplings, multi-reference methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are often necessary.[6][7][8][9]

Dynamics Simulations

To model the photochemical reactions, the potential energy surfaces calculated from the electronic structure methods are used in dynamics simulations. The choice of dynamics method depends on the specific problem.

-

Trajectory Surface Hopping (TSH): A semi-classical method where classical trajectories are propagated on a single potential energy surface, with stochastic "hops" between surfaces to account for non-adiabatic transitions.[12][16]

-

Ab Initio Multiple Spawning (AIMS): A fully quantum mechanical method where the nuclear wavefunction is represented by a basis of coupled, traveling Gaussian wavepackets.[5][17]

-

Multi-Configuration Time-Dependent Hartree (MCTDH): A grid-based quantum dynamics method that is particularly powerful for systems with a few key degrees of freedom.[3][10][11][13]

-

Direct Dynamics Variational Multi-Configuration Gaussian (DD-vMCG): A quantum dynamics method where the potential energy surfaces are calculated "on-the-fly" as the dynamics simulation proceeds.[3][10][11][13]

Visualizing Computational Workflows and Molecular Dynamics

General Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical investigation of this compound's photochemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. pubs.aip.org [pubs.aip.org]

- 4. worldscientific.com [worldscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Photofragmentation of this compound at 200 nm: TD-DFT vs CASSCF electron diffraction [arxiv.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. [PDF] Prediction through quantum dynamics simulations: Photo-excited this compound. | Semantic Scholar [semanticscholar.org]

- 11. Prediction Through Quantum Dynamics Simulations: Photo-excited this compound | COSMOS Project [cosmosproject.co.uk]

- 12. The photodissociation dynamics and ultrafast electron diffraction image of this compound from the surface hopping dynamics simulation [arxiv.org]

- 13. [2402.09933] Prediction Through Quantum Dynamics Simulations: Photo-excited this compound [arxiv.org]

- 14. pure.mpg.de [pure.mpg.de]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. pubs.aip.org [pubs.aip.org]

- 17. [2402.10710] Prediction of Photodynamics of 200 nm Excited this compound with Linear Response Electronic Structure and Ab Initio Multiple Spawning [arxiv.org]

An In-depth Technical Guide to the Safe Handling and Storage of Cyclobutanone

Introduction

Cyclobutanone (CAS No. 1191-95-3) is a four-membered cyclic ketone with the molecular formula C₄H₆O.[1][2] It serves as a valuable intermediate in organic synthesis, particularly in the preparation of various cyclobutane (B1203170) derivatives and in the photochemical synthesis of nucleoside analogues for pharmaceutical development.[3][4] Given its hazardous properties, including high flammability and potential health effects, a comprehensive understanding and strict adherence to safety protocols are imperative for researchers, scientists, and drug development professionals. This guide provides detailed technical information on the safe handling, storage, and emergency procedures for this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its flammability and potential to cause irritation.[2] The primary hazards are associated with its low flash point, making it highly flammable, and its ability to cause skin, eye, and respiratory irritation.[2][5] Vapors are heavier than air and may travel to an ignition source, causing a flashback.[6]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 2 or 3 | H225: Highly flammable liquid and vapor. or H226: Flammable liquid and vapor.[1][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][5] |

| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways.[7] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1191-95-3 | [8] |

| Molecular Formula | C₄H₆O | |

| Molecular Weight | 70.09 g/mol | [1][5][9] |

| Appearance | Clear, colorless to slightly yellow liquid | [1][3][10] |

| Boiling Point | 99 °C | |

| Melting Point | -50.9 °C | |

| Flash Point | 10 °C to 16 °C | [10] |

| Density | 0.938 g/mL at 25 °C | |

| Vapor Pressure | 43.0 mmHg | [1] |

| Water Solubility | Insoluble | [3][4][9] |

| Stability | Stable under normal conditions, but considered unstable in the presence of incompatible materials. | [6][7][8] |

Handling Protocols

Safe handling practices are essential to minimize exposure and prevent accidents. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7]

Key Handling Procedures:

-

Ignition Source Control: Keep away from heat, sparks, open flames, and hot surfaces.[11][8] No smoking is permitted in handling areas.[11][10] Use only non-sparking tools and explosion-proof electrical and ventilating equipment.[11][8][10]

-

Static Discharge Prevention: Vapors may be ignited by static electricity.[7] All metal parts of equipment must be grounded and bonded when dispensing or pouring to avoid ignition from static discharge.[7][8]

-

Personal Contact: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[7][10] Do not eat, drink, or smoke when using this product.[7]

-

Container Handling: Keep containers tightly closed when not in use.[11] Avoid physical damage to containers and check regularly for leaks.[7] Containers, even those that have been emptied, may contain explosive vapors.[7] Do not cut, drill, grind, or weld on or near containers.[7]

Caption: Logical workflow for the safe handling of this compound.

Storage Protocols

Proper storage is critical to maintaining the stability of this compound and preventing fire or explosion hazards.

-

Location: Store in a cool, dry, well-ventilated area specifically designated for flammable liquids.[11][7] This can include a refrigerator or a flammables cabinet.[6][8] Recommended storage temperature is often between 2-8°C.[7]

-

Container: Keep in the original, tightly sealed container.[11][8] Ensure containers are clearly labeled.[7]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents (e.g., nitrates, perchlorates), strong bases, and strong reducing agents.[6][8][9]

-

Ignition Sources: The storage area must be free of ignition sources, including naked lights, sparks, and heat.[7]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.[7]

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles or a face shield.[6][10]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and flame-resistant protective clothing or a lab coat.[6][10] An emergency safety shower should be readily accessible.[12]

-

Respiratory Protection: If ventilation is inadequate or if vapors/aerosols are generated, a NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor) should be used.[6][10][13]

Caption: Personal Protective Equipment (PPE) selection guide.

Emergency Procedures

Detailed protocols must be in place for handling spills, fires, and personnel exposure.

Experimental Protocol: Spill Response

-

Evacuate and Alert: Immediately alert personnel in the area and evacuate non-essential staff.[10]

-

Remove Ignition Sources: Eliminate all sources of ignition (e.g., turn off equipment, extinguish open flames).[7][8]

-

Ventilate: Ensure the area is well-ventilated.

-

Don PPE: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and splash goggles.[7]

-

Containment: For minor spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth.[6][7] Do not use combustible materials.

-

Clean-up: Use non-sparking tools to carefully collect the absorbed material and place it into a suitable, sealed, and labeled container for hazardous waste disposal.[6][10]

-

Decontaminate: Clean the affected area thoroughly.

-

Reporting: Report the incident to the appropriate environmental health and safety (EHS) department.

Experimental Protocol: Fire Emergency

-

Activate Alarm: Activate the nearest fire alarm and alert personnel.

-

Evacuate: Evacuate the area immediately.[12]

-

Extinguishing (Trained Personnel Only): If the fire is small and you are trained to do so, use a suitable extinguishing agent.

-

Container Cooling: If it can be done without risk, use a water spray to cool fire-exposed containers to prevent rupture.[6]

-

Breathing Apparatus: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

Experimental Protocol: First Aid

Immediate first aid is critical upon exposure. Seek medical attention for all routes of exposure.[12][14]

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Waste Disposal

This compound and materials contaminated with it must be disposed of as hazardous waste.

-

Collection: Collect waste in a dedicated, leak-proof, and clearly labeled container.[15][16] The container should be chemically resistant (e.g., glass or high-density polyethylene).[15]

-

Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards ("Flammable," "Irritant").[15]

-

Storage: Store waste containers in a designated satellite accumulation area, away from ignition sources, and with secondary containment.[15][17] Keep containers closed at all times except when adding waste.[16]

-

Disposal: Arrange for disposal through a licensed professional hazardous waste management service, coordinated with your institution's EHS department.[15] Do NOT dispose of this compound down the drain.[13][15]

References

- 1. This compound | C4H6O | CID 14496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. Page loading... [guidechem.com]

- 4. Laboratory-Scale Preparation Method of this compound - LISKON [liskonchem.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. This compound(1191-95-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. echemi.com [echemi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]

- 13. capotchem.cn [capotchem.cn]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 15. benchchem.com [benchchem.com]

- 16. odu.edu [odu.edu]

- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]

An In-depth Technical Guide to the Solubility of Cyclobutanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutanone ((CH₂)₃CO), a four-membered cyclic ketone, is a versatile building block in organic synthesis, finding applications in the pharmaceutical and agrochemical industries.[1][2] Its utility as a reactant and a solvent necessitates a thorough understanding of its solubility characteristics in various organic media. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative miscibility, theoretical solubility parameters, and detailed experimental protocols for quantitative determination.

This compound is a colorless, volatile liquid at room temperature with a moderate polarity owing to its ketone functional group.[1][3][4] This polarity largely dictates its solubility behavior, following the principle of "like dissolves like." Generally, it exhibits good solubility in polar solvents and limited solubility in non-polar solvents and is considered insoluble in water.[3][5]

Qualitative Solubility and Miscibility

Qualitative assessments indicate that this compound is miscible with a wide array of common organic solvents. This high degree of miscibility is predictable based on its molecular structure—a polar carbonyl group combined with a small, non-polar hydrocarbon ring.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvents | Qualitative Solubility/Miscibility |

| Polar Protic Solvents | Alcohols (e.g., Methanol, Ethanol) | Generally Miscible[3] |

| Polar Aprotic Solvents | Ketones (e.g., Acetone) | Generally Miscible[6] |

| Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)) | Generally Miscible[3] | |

| Esters (e.g., Ethyl Acetate) | Soluble[1] | |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble/Miscible[1][5][6] |

| Aromatic Hydrocarbons | Toluene | Soluble[1] |

| Non-polar Solvents | Aliphatic Hydrocarbons (e.g., Hexane, Heptane) | Low Solubility[3] |

Theoretical Solubility Prediction: Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) provide a theoretical framework for predicting the miscibility of substances.[7] The principle is that substances with similar HSP values are likely to be miscible. The total Hansen parameter (δt) is composed of three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).

Table 2: Hansen Solubility Parameters for this compound and Select Solvents

| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| This compound | 18.3 | 11.4 | 5.2 |

| Solvents | |||

| Methanol | 14.7 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone (B3395972) | 15.5 | 10.4 | 7.0 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Toluene | 18.0 | 1.4 | 2.0 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

Data for solvents are from standard Hansen Solubility Parameter tables.

The HSP values for this compound indicate a significant polar component (δP = 11.4) and a moderate hydrogen bonding component (δH = 5.2), which explains its good miscibility with polar solvents like acetone and alcohols. The large difference in HSP between this compound and non-polar solvents like n-hexane predicts poor miscibility.

Experimental Protocols for Solubility Determination

Due to the limited availability of precise quantitative solubility data for this compound, the following experimental protocols are provided for researchers to determine this data in their own laboratories.

Visual Miscibility Test (Qualitative)

This simple method provides a rapid qualitative assessment of miscibility.[1][8]

Methodology:

-

To a clean, dry test tube, add 1 mL of the organic solvent of interest.

-

Add 1 mL of this compound to the same test tube.

-

Stopper the test tube and gently invert it several times to mix the liquids.

-

Visually inspect the mixture against a well-lit background.

-

Miscible: The mixture remains a single, clear phase with no visible interface.

-

Immiscible: The mixture separates into two distinct layers.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may separate over time.

-

Cloud Point Titration (Quantitative)

This method is useful for determining the solubility limit of a liquid in another liquid at a specific temperature.[9]

Methodology:

-

Accurately weigh a known mass of this compound into a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

-

Maintain the vessel at a constant temperature using a circulating water bath.

-

Slowly add the organic solvent of interest from a burette with constant stirring.

-

The "cloud point" is reached when the solution becomes turbid, indicating the formation of a second phase. Record the volume of solvent added.

-

The solubility can be calculated from the mass of this compound and the volume and density of the solvent added.

Quantitative Analysis by Gas Chromatography (GC)

For a precise determination of the composition of each phase in a partially miscible system, Gas Chromatography (GC) is the preferred method.[2][10]

Methodology:

-

Sample Preparation:

-

Prepare a series of mixtures of this compound and the organic solvent with varying compositions (e.g., 10%, 20%, ..., 90% by weight).

-

Equilibrate each mixture at a constant temperature in a sealed vial with vigorous mixing.

-

Allow the phases to separate.

-

Carefully extract a sample from each phase for analysis.

-

-

Calibration:

-

Prepare a set of calibration standards with known concentrations of this compound in the solvent of interest.[11]

-

Analyze the standards by GC to generate a calibration curve (peak area vs. concentration).

-

-

Sample Analysis:

-

Inject the samples from each phase into the GC.

-

Determine the concentration of this compound in each phase by comparing the peak areas to the calibration curve.

-

References

- 1. Solvent Miscibility Table [sigmaaldrich.com]

- 2. environics.com [environics.com]

- 3. How to Prepare GC and HPLC Standards | Sartorius [sartorius.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. This compound CAS#: 1191-95-3 [m.chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Miscibility - Wikipedia [en.wikipedia.org]

- 9. inkworldmagazine.com [inkworldmagazine.com]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. Are you Still Preparing Your GC Calibration Standards Manually? - AnalyteGuru [thermofisher.com]

Thermochemical Properties of Cyclobutanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of cyclobutanone ((CH₂)₃CO), a strained four-membered cyclic ketone. Understanding these properties is crucial for professionals in chemical synthesis, reaction design, and computational modeling, particularly in the fields of medicinal chemistry and materials science where strained ring systems can offer unique conformational constraints and reactivity. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations of associated processes.

Core Thermochemical Data

The following tables summarize the essential thermochemical and physical properties of this compound. Data has been compiled from various sources, with standard state conditions being 25 °C (298.15 K) and 100 kPa (1 bar) unless otherwise specified.

Table 1: Enthalpic and Entropic Properties of this compound

| Property | Value | Units | State |

| Standard Molar Enthalpy of Formation (ΔfH°) | -130.8 | kJ/mol | Liquid |

| Standard Molar Enthalpy of Formation (ΔfH°) | -101. ± 1. | kJ/mol | Gas |

| Standard Molar Enthalpy of Combustion (ΔcH°) | -2300.7 ± 0.63 | kJ/mol | Liquid |

| Molar Enthalpy of Vaporization (ΔvapH) | 37.7 | kJ/mol | at 322 K |

| Molar Enthalpy of Fusion (ΔfusH) | 10.8 | kJ/mol | at 220.5 K |

Note: The standard enthalpy of formation of the liquid corresponds to the heat of combustion value of -2300.7 ± 0.63 kJ/mol as calculated by NIST from data by Rocek and Radkowsky, 1973.[1][2]

Table 2: Heat Capacity and Physical Properties of this compound

| Property | Value | Units |

| Molar Heat Capacity (Cp) | 74.31 | J/mol·K |

| Boiling Point | 99.75 °C (372.90 K) | - |

| Melting Point | -50.9 °C (222.2 K) | - |

| Density | 0.9547 | g/cm³ |

| Molar Mass | 70.091 | g/mol |

Experimental Protocols

The determination of the thermochemical properties of this compound relies on a combination of calorimetric and spectroscopic techniques. Below are detailed methodologies for key experimental procedures.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of liquid this compound is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in an excess of oxygen at constant volume.

Methodology:

-

Sample Preparation: A precise mass of high-purity liquid this compound is encapsulated in a gelatin capsule or a platinum crucible. The mass of the sample is typically in the range of 0.5 to 1.0 grams.[3] A known length of fuse wire (e.g., nickel-chromium or iron) is attached to the electrodes of the bomb head, with the wire in contact with the sample.[4][5]

-

Bomb Assembly and Pressurization: A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in its liquid state.[6] The bomb is then sealed and purged with a small amount of oxygen to remove atmospheric nitrogen, before being pressurized with pure oxygen to approximately 30 atm.[5]

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured volume of water (e.g., 2000 mL). The calorimeter is assembled with a stirrer and a high-precision thermometer.[7]

-

Temperature Measurement and Ignition: The water in the calorimeter is stirred to ensure a uniform temperature. The initial temperature is recorded at regular intervals to establish a baseline. The sample is then ignited by passing an electric current through the fuse wire.[6]

-

Data Acquisition: The temperature of the water is recorded at short intervals as it rises due to the heat released by the combustion. The final temperature is recorded after it has reached a maximum and begins to cool.[6]

-

Corrections and Calculations: The gross heat released is calculated from the temperature rise and the heat capacity of the calorimeter system (bomb, water, etc.). The heat capacity of the calorimeter is determined separately by burning a standard substance with a known heat of combustion, such as benzoic acid.[8] Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid from any residual nitrogen.[9] From the corrected heat released at constant volume (ΔU), the enthalpy of combustion (ΔH) can be calculated.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of this compound at different temperatures and applying the Clausius-Clapeyron equation.[10]

Methodology:

-

Apparatus Setup: A sample of liquid this compound is placed in a flask connected to a pressure sensor and a temperature probe. The flask is immersed in a water bath to control the temperature.[11]

-